molecular formula C8H7NO5 B1421382 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1025871-64-0

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1421382
M. Wt: 197.14 g/mol
InChI Key: UZZTVORBQCDSNQ-UHFFFAOYSA-N
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Description

Carboxymethyl compounds are generally derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carboxymethyl derivatives are typically synthesized through carboxymethylation, a process involving the reaction of a compound with monochloroacetic acid .


Molecular Structure Analysis

The molecular structure of carboxymethyl compounds typically involves a carboxylic acid group attached to a hydrocarbon chain. The presence of these functional groups can be confirmed through techniques such as Fourier Transform Infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

Carboxymethyl compounds can undergo a variety of chemical reactions, including esterification and crosslinking . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Carboxymethyl compounds generally exhibit good water solubility, biocompatibility, and biodegradability . Their specific physical and chemical properties can vary depending on the structure of the compound.

Scientific Research Applications

Synthesis and Diversity-Oriented Applications

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been widely explored in the field of synthetic chemistry. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the chemical versatility of these compounds. This process involved the transformation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, leading to a library of seventeen final products (Baškovč et al., 2012).

Antibacterial Activity

The derivatives of 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied for their potential antibacterial properties. Kumar et al. (2014) synthesized novel 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids and evaluated their efficacy against various bacterial strains. These compounds demonstrated significant antibacterial activity, validated through molecular docking studies (Kumar et al., 2014).

Catalytic Applications

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have also been explored in catalysis. Paul et al. (2021) investigated the use of 1D coordination polymers, which incorporated 1,1′-(ethane-1,2-diyl)bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid) as ligands, as effective heterogeneous catalysts in microwave-assisted tandem reactions. These polymers showed significant catalytic activity in solvent-free conditions (Paul et al., 2021).

Future Directions

Research into carboxymethyl compounds is ongoing, with potential applications in areas such as drug delivery, tissue engineering, and environmental science . Further studies could focus on exploring new synthesis methods, improving the properties of these compounds, and expanding their range of applications.

properties

IUPAC Name

1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTVORBQCDSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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